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molecular formula C12H6F2N2 B8352891 5-Fluoro-2-(3-fluoropyridin-2-yl)benzonitrile

5-Fluoro-2-(3-fluoropyridin-2-yl)benzonitrile

Cat. No. B8352891
M. Wt: 216.19 g/mol
InChI Key: LFDXTQDCRFZGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226926B2

Procedure details

To a degassed solution of 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile (5.55 g, 22.46 mmol), 2-chloro-3-fluoropyridine (2.95 g, 22.46 mmol), potassium fluoride (4.3 g, 74.14 mmol) and tris(dibenzylideneacetone)dipalladium(0) (0.824 g, 0.89 mmol) in THF (80 ml) and water (8 ml) was added tri(tert-butyl)phosphine (0.51M solution in hexane; 3.52 ml, 1.79 mmol). The reaction was heated at 70° C. for 48 h, then allowed to cool to ambient temperature. The reaction mixture was filtered through a catalyst filter, and the filtrate diluted with ethyl acetate (400 ml) and washed with water (2×100 ml). The organic phase was separated, dried (MgSO4), filtered and adsorbed onto silica gel. The crude product was chromatographed on silica, eluting with 10% ethyl acetate in isohexane, to give 5-fluoro-2-(3-fluoropyridin-2-yl)benzonitrile as a white solid (3.02 g): δH (400 MHz, CDCl3) 7.40-7.45 (2H, m), 7.51-7.61 (2H, m), 7.72-7.76 (1H, m), 8.58-8.60 (1H, m); m/z (ES+) 217.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.52 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5](B2OC(C)(C)C(C)(C)O2)=[C:6]([CH:9]=1)[C:7]#[N:8].Cl[C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][N:21]=1.[F-].[K+].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C1COCC1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:20]2[C:25]([F:26])=[CH:24][CH:23]=[CH:22][N:21]=2)=[C:6]([CH:9]=1)[C:7]#[N:8] |f:2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
FC=1C=CC(=C(C#N)C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
2.95 g
Type
reactant
Smiles
ClC1=NC=CC=C1F
Name
Quantity
4.3 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
3.52 mL
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
0.824 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a catalyst
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
the filtrate diluted with ethyl acetate (400 ml)
WASH
Type
WASH
Details
washed with water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica
WASH
Type
WASH
Details
eluting with 10% ethyl acetate in isohexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C#N)C1)C1=NC=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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